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Compound of Interest

Compound Name: 4-(Pyrazin-2-yl)pyrimidin-2-ol

CAS No.: 1865421-59-5

Cat. No.: B2838438

Get Quote

Executive Summary & Chemical Identity
4-(Pyrazin-2-yl)pyrimidin-2-ol (CAS: 1865421-59-5) represents a highly specialized bi-

heteroaryl scaffold utilized primarily in Fragment-Based Drug Discovery (FBDD) for kinase and

polymerase inhibitors. Unlike simple bi-aryls, this scaffold incorporates four nitrogen atoms

within a compact bicyclic footprint, offering unique hydrogen-bonding vectors and

physicochemical properties.

This guide evaluates the utility of the 4-(Pyrazin-2-yl)pyrimidin-2-ol core by comparing it

against three standard medicinal chemistry analogs. The analysis focuses on hinge-binding

capability, aqueous solubility, and synthetic feasibility.

Core Compound Profile[1]
IUPAC Name: 4-(Pyrazin-2-yl)pyrimidin-2-ol[1]

Tautomeric State: Exists predominantly as 4-(Pyrazin-2-yl)pyrimidin-2(1H)-one in solution.
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Key Application: ATP-competitive inhibition (Kinase hinge binder), Antiviral nucleobase

mimicry.

Molecular Weight: 174.16 g/mol .

Comparative Analysis: Scaffold Performance
We compare the target scaffold against three distinct analogs to isolate specific structure-

activity relationships (SAR):

Analog A (Lipophilic Baseline): 4-Phenylpyrimidin-2-ol

Analog B (Electronic Baseline): 4-(Pyridin-2-yl)pyrimidin-2-ol

Analog C (H-Bond Donor Variant): 4-(Pyrazin-2-yl)pyrimidin-2-amine

Table 1: Physicochemical & Functional Comparison

Feature
Target:
Pyrazin-2-yl

Analog A:
Phenyl

Analog B:
Pyridin-2-yl

Analog C:
Pyrazin-2-
amine

H-Bond

Acceptors
4 (High Polarity) 2 3 5

H-Bond Donors
1 (Amide-like

NH)
1 1

2 (Exocyclic

NH2)

cLogP (Est.) -0.5 to 0.2 ~1.8 ~0.5 ~0.1

Aqueous

Solubility
High (>500 µM) Low (<50 µM) Moderate High

Metabolic Risk
N-Oxidation

(Pyrazine)

Hydroxylation

(Phenyl)
N-Oxidation

N-

Glucuronidation

Kinase Hinge

Role

Bidentate

Acceptor/Donor
Monodentate Bidentate

Tridentate

Potential

Expert Insight: The Tautomerism Factor
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The "2-ol" nomenclature is chemically misleading in physiological contexts. As shown below,

the compound exists in equilibrium with its 2-pyridone form. This tautomer is the active species

for binding to the hinge region of kinases (e.g., CDK, JAK), where the N1-H serves as a donor

and the C2=O serves as an acceptor.

Tautomeric Equilibrium

2-Hydroxypyrimidine Form
(Aromatic, '2-ol')

Favored in Gas Phase

2-Pyridone Form
(Amide-like, '2-one')

Favored in Solution/Binding

  Proton Transfer  

Click to download full resolution via product page

Caption: The critical tautomeric shift from the aromatic 'ol' form to the 'one' form, which dictates

H-bond donor/acceptor patterns in the kinase hinge region.

Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: While condensation methods exist, Suzuki coupling provides modularity, allowing

rapid synthesis of analogs from a common chloropyrimidine precursor.

Reagents:

4-Chloro-2-methoxypyrimidine (Precursor to 2-ol)

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine[2]

Catalyst: Pd(dppf)Cl2·DCM

Base: Cs2CO3 (2.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:
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Inert Setup: Charge a microwave vial with 4-chloro-2-methoxypyrimidine (1.0 equiv),

pyrazine boronate (1.2 equiv), and Cs2CO3. Purge with Argon for 5 mins.

Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%). Seal and purge again.

Reaction: Heat to 100°C for 2 hours (Microwave) or 12 hours (Reflux).

Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.[2]

Deprotection (Critical): The product is the 2-methoxy intermediate. Treat with HBr in Acetic

Acid or TMSI (Trimethylsilyl iodide) in DCM at 0°C -> RT for 4 hours to cleave the methyl

ether and reveal the 2-pyrimidinone core.

Purification: Reverse-phase HPLC (Water/Acetonitrile) is required due to high polarity.

Protocol B: Kinetic Solubility Assay
Rationale: To validate the "High Solubility" claim against the phenyl analog.

Stock Prep: Dissolve compounds in DMSO to 10 mM.

Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4). Final conc: 100 µM, 1% DMSO.

Incubation: Shake at 500 rpm for 24 hours at 25°C.

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

Quantification: Analyze filtrate via UV-HPLC (254 nm). Calculate solubility relative to a

standard curve.

Success Criteria: >100 µM indicates good solubility for a fragment.

Mechanism of Action & SAR Visualization
The following diagram illustrates how the 4-(Pyrazin-2-yl)pyrimidin-2-ol scaffold interacts with

a generic kinase ATP-binding pocket compared to its analogs.
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Caption: Interaction map showing the bidentate binding mode of the scaffold. The Pyrazine

nitrogen provides an auxiliary interaction vector absent in phenyl analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6468644/
https://www.benchchem.com/product/b2838438/docs?utm_src=pdf-body#comparative-study-4-pyrazin-2-yl-pyrimidin-2-ol-and-structural-analogs
https://www.benchchem.com/product/b2838438?utm_src=pdf-custom-synthesis#bc-rfq
https://www.sigmaaldrich.com/DE/de/product/enamine/ena490046791
https://patents.google.com/patent/WO2014158998A1/en
https://patents.google.com/patent/WO2014158998A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468644/
https://www.benchchem.com/product/b2838438/docs#comparative-study-4-pyrazin-2-yl-pyrimidin-2-ol-and-structural-analogs
https://www.benchchem.com/product/b2838438/docs#comparative-study-4-pyrazin-2-yl-pyrimidin-2-ol-and-structural-analogs
https://www.benchchem.com/product/b2838438/docs#comparative-study-4-pyrazin-2-yl-pyrimidin-2-ol-and-structural-analogs
https://www.benchchem.com/product/b2838438/docs#comparative-study-4-pyrazin-2-yl-pyrimidin-2-ol-and-structural-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2838438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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